molecular formula C14H14N2O2 B14507567 5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile CAS No. 63125-26-8

5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile

Cat. No.: B14507567
CAS No.: 63125-26-8
M. Wt: 242.27 g/mol
InChI Key: FQJNKEGXSFGBFE-UHFFFAOYSA-N
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Description

5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and drug discovery . This compound features a quinoline core structure, which is a fused benzene and pyridine ring system, with an additional nitrile group attached to a pentane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile typically involves the O-alkylation of 8-hydroxyquinolin-2(1H)-one with a suitable alkylating agent. One common method involves the use of a nitrile-containing alkyl halide in the presence of a base such as triethylamine in an aprotic solvent like acetonitrile . The reaction is usually carried out at room temperature with stirring for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to form quinoline N-oxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Corresponding amines.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile involves its interaction with molecular targets such as receptor tyrosine kinases. These interactions can inhibit the signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy . The compound’s quinoline core allows it to bind effectively to these targets, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile is unique due to its specific nitrile functional group attached to a pentane chain, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

63125-26-8

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

5-[(2-oxo-1H-quinolin-8-yl)oxy]pentanenitrile

InChI

InChI=1S/C14H14N2O2/c15-9-2-1-3-10-18-12-6-4-5-11-7-8-13(17)16-14(11)12/h4-8H,1-3,10H2,(H,16,17)

InChI Key

FQJNKEGXSFGBFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCCCCC#N)NC(=O)C=C2

Origin of Product

United States

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